2-[(cyanomethyl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(cyanomethyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C10H10N2OS It is characterized by the presence of a cyanomethylthio group attached to an N-phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyanomethyl)sulfanyl]-N-phenylacetamide typically involves the reaction of N-phenylacetamide with cyanomethylthio reagents. One common method involves the use of 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate as starting materials. The reaction is carried out in an organic solvent under the action of a catalyst at temperatures ranging from -5 to 60°C for 8 to 16 hours . After separation and purification, the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, industrial processes focus on minimizing waste and improving safety by reducing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(cyanomethyl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanomethylthio group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(cyanomethyl)sulfanyl]-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The cyanomethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(cyanomethylthio)acetic acid: Similar in structure but with an acetic acid moiety instead of an N-phenylacetamide group.
2-(cyanomethylthio)acetyl chloride: Contains an acetyl chloride group instead of an N-phenylacetamide group.
Uniqueness
2-[(cyanomethyl)sulfanyl]-N-phenylacetamide is unique due to the presence of both a cyanomethylthio group and an N-phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-N-phenylacetamide |
InChI |
InChI=1S/C10H10N2OS/c11-6-7-14-8-10(13)12-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) |
InChI Key |
JHMSWDQVVGPTSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCC#N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC#N |
Origin of Product |
United States |
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